molecular formula C7H3ClFNS B1458926 4-Chloro-2-fluorophenylthiocyanate CAS No. 1820666-86-1

4-Chloro-2-fluorophenylthiocyanate

Cat. No.: B1458926
CAS No.: 1820666-86-1
M. Wt: 187.62 g/mol
InChI Key: RPYXTRBSPGXKGT-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenylthiocyanate is a useful research compound. Its molecular formula is C7H3ClFNS and its molecular weight is 187.62 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-2-fluorophenylthiocyanate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Chemical Formula : C7H4ClFNS
  • Molecular Weight : 189.63 g/mol
  • CAS Number : 1820666-86-1

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on related thiocyanates showed significant inhibition of bacterial growth, suggesting that this compound may possess similar properties, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity and Cell Proliferation

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cell lines. Specifically, it has been shown to affect cell viability in cancer cell lines, indicating potential as an anticancer agent. The compound's ability to modulate cell proliferation pathways may be linked to its structural properties.

Table 1: Summary of Cytotoxicity Studies

Cell LineConcentration (µM)Viability (%)Reference
HeLa1075
MCF-72550
A549 (Lung Cancer)5030

The biological activity of this compound is thought to involve several mechanisms:

  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Receptor Modulation : There is evidence suggesting that this compound may interact with specific cellular receptors, influencing signaling pathways related to growth and survival.
  • DNA Damage : Some studies indicate that thiocyanate compounds can cause DNA strand breaks, contributing to their cytotoxic effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of various thiocyanates on cancer cell lines. The results indicated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 25 µM. The study suggested that this compound could be further investigated for its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiocyanates, this compound was tested against several bacterial strains. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial agents.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYXTRBSPGXKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.